![molecular formula C7H3ClF3NO3 B1588803 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene CAS No. 85578-47-8](/img/structure/B1588803.png)
2-Chloro-1-nitro-4-(trifluoromethoxy)benzene
Overview
Description
“2-Chloro-1-nitro-4-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 85578-47-8 . It has a molecular weight of 241.55 . The IUPAC name for this compound is 3-chloro-4-nitrophenyl trifluoromethyl ether .
Synthesis Analysis
The synthesis of (Trifluoromethoxy)benzene, which is an aryl trifluoromethyl ether, can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3ClF3NO3/c8-5-3-4(15-7(9,10)11)1-2-6(5)12(13)14/h1-3H . This code provides a unique identifier for the molecular structure of this compound.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is recommended to be between 2-8°C in a sealed and dry environment .
Scientific Research Applications
Antiferromagnetic Exchange Interaction
Research has demonstrated the synthesis and analysis of compounds exhibiting antiferromagnetic exchange interactions, which are crucial for understanding magnetic properties at the molecular level. For instance, Junpei Fujita et al. (1996) prepared a triradical compound by lithiation and subsequent reactions, revealing the antiferromagnetic exchange interaction among spins placed in a triangular configuration, highlighting the compound's potential in magnetic materials research (Junpei Fujita et al., 1996).
Molecular Electronic Devices
The development of molecular electronic devices has benefited from studies on molecules with redox centers. Chen et al. (1999) reported on a molecule exhibiting negative differential resistance, showcasing the potential of such compounds in creating high-performance electronic devices (Chen et al., 1999).
Novel Fluorine-containing Polymers
Yu Xin-hai (2010) synthesized novel fluorine-containing polyetherimide by reacting specific fluorinated compounds, demonstrating the role of fluorine-containing molecules in developing new materials with enhanced properties (Yu Xin-hai, 2010).
Photochemical Reactivity on Soils
The photochemical behavior of oxyfluorfen, a molecule related to the target compound, on different soils was studied by L. Scrano et al. (2004). This research provides insights into the environmental behavior and degradation processes of fluorinated compounds in agricultural contexts (L. Scrano et al., 2004).
Synthesis of Benzimidazoles Libraries
Efficient synthesis methods for creating libraries of benzimidazoles starting from chloro-nitro-trifluoromethyl benzene were described by Diana Vargas-Oviedo et al. (2017). Their work underlines the compound's utility in synthesizing heterocyclic compounds, highlighting its importance in pharmaceutical research (Diana Vargas-Oviedo et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-chloro-1-nitro-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-5-3-4(15-7(9,10)11)1-2-6(5)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVUJRJQWFVOMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439658 | |
Record name | 2-chloro-1-nitro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-nitro-4-(trifluoromethoxy)benzene | |
CAS RN |
85578-47-8 | |
Record name | 2-chloro-1-nitro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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